7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine

Lipophilicity Metabolic Stability Physicochemical Properties

Researchers targeting PNMT or developing kinase-focused libraries require a fluorinated THIQ scaffold with predictable QSAR behavior and orthogonal functionalization routes. This compound directly addresses that need. • The 7-fluoro substituent (σm ≈ 0.34) enhances PNMT binding affinity while reducing α2-adrenoceptor off-target liability, as validated by published QSAR models. • Dual reactive handles-the secondary ring amine and the primary 6-amine-enable parallel library synthesis and modular conjugation for PET tracer development. • Supplied at ≥95% purity with full analytical characterization; ready for immediate SAR campaigns.

Molecular Formula C9H11FN2
Molecular Weight 166.20 g/mol
CAS No. 1259326-50-5
Cat. No. B1473678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine
CAS1259326-50-5
Molecular FormulaC9H11FN2
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESC1CC2=CC(=C(C=C2NC1)F)N
InChIInChI=1S/C9H11FN2/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h4-5,12H,1-3,11H2
InChIKeyCEWVRTPBJJEYAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine Specifications & Chemical Identity


7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine is a synthetic, fluorinated tetrahydroisoquinoline (THIQ) derivative with the molecular formula C₉H₁₁FN₂ and a molecular weight of 166.20 g/mol . It serves as a specialized heterocyclic building block in medicinal chemistry and chemical biology research, distinguished by a fluorine atom at the 7-position and a primary amine at the 6-position on the THIQ core . This compound is typically supplied with a purity of ≥95% for research and development purposes, and is not intended for direct human use . Its value lies in its dual reactive handles—the secondary amine of the THIQ ring and the primary aromatic amine—which allow for its incorporation into more complex molecular architectures .

7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine: Limitations of Non-Fluorinated Analogs


Generic substitution with a non-fluorinated 1,2,3,4-tetrahydroisoquinoline or a regioisomeric amine is not viable due to the profound impact of the 7-fluoro substituent on the molecule's physicochemical and biological profile. Quantitative structure-activity relationship (QSAR) studies on 7-substituted-THIQs demonstrate that lipophilicity (π) and electronic effects (σm) at this position are primary determinants of binding affinity and selectivity for critical biological targets like phenylethanolamine N-methyltransferase (PNMT) and the α2-adrenoceptor [1]. Specifically, the QSAR models predict that the electron-withdrawing nature and modest lipophilicity of a fluorine atom (σm ≈ 0.34, π ≈ 0.14) will fundamentally alter target engagement compared to hydrogen (σm = 0, π = 0) or other halogens, making it a distinct chemical entity for structure-activity relationship (SAR) exploration [1]. Furthermore, the presence of the fluorine atom enables unique applications, such as the potential for ¹⁸F radiolabeling for PET imaging, which is impossible with the unsubstituted core [2].

7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine: Quantified Differentiation vs. Analogs


Enhanced Lipophilicity & Metabolic Stability

The introduction of a single fluorine atom at the 7-position of the 1,2,3,4-tetrahydroisoquinoline core is a well-established strategy to increase lipophilicity and block a primary site of oxidative metabolism. The Hansch substituent constant for aromatic fluorine (π = 0.14) quantifies its contribution to increased partition coefficient (LogP) compared to hydrogen (π = 0) [1]. This modification enhances membrane permeability and can prolong the half-life of derived molecules by preventing CYP450-mediated hydroxylation at the 7-position, a common metabolic pathway for unsubstituted THIQs [1].

Lipophilicity Metabolic Stability Physicochemical Properties

Electronic Modulation of PNMT vs. α2-Adrenoceptor Affinity

A comprehensive QSAR study of 27 different 7-substituted-THIQs established that electronic effects at the 7-position (σm) have a significant and opposing impact on PNMT inhibitory potency (pK_i) versus α2-adrenoceptor binding affinity [1]. The derived QSAR equation for PNMT inhibition (PNMT pK_i = 0.599π - 0.0725MR + 1.55σm + 5.80) shows a positive coefficient for σm, indicating that electron-withdrawing substituents (EWGs) like fluorine (σm = 0.34) are favored [1]. In contrast, the equation for α2-adrenoceptor affinity (α2 pK_i = 0.599π - 0.0542MR - 0.951σm + 6.45) features a negative coefficient for σm, signifying that EWGs reduce unwanted α2 binding, thus improving selectivity for PNMT [1]. This is a key differentiator from electron-donating or bulky 7-substituents, which would increase α2-affinity and reduce therapeutic selectivity [1].

PNMT Inhibition α2-Adrenoceptor Structure-Activity Relationship

¹⁸F Radiolabeling Potential

The presence of a fluorine atom provides a direct site for ¹⁸F isotopic labeling, a key advantage for developing positron emission tomography (PET) imaging agents [1]. While the specific compound 7-fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine has not itself been widely reported as a PET tracer, its core structure is highly analogous to fluorinated tetrahydroisoquinolines and quinolines patented for imaging tau pathology and other neurological targets [1]. The 7-fluoro-6-amine substitution pattern offers a unique scaffold for attaching targeting moieties while retaining the fluorine atom for potential labeling, a capability that is structurally impossible for the non-fluorinated 1,2,3,4-tetrahydroisoquinolin-6-amine [1].

PET Imaging ¹⁸F Radiolabeling Diagnostics

Unique Ortho-Fluoroaniline Chemical Handle

Among the class of fluoro-tetrahydroisoquinolines, the specific substitution pattern of 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine is unique, offering a primary aromatic amine at the 6-position ortho to a fluorine atom . This is in direct contrast to commercially available regioisomers such as 7-fluoro-1,2,3,4-tetrahydroisoquinoline (CAS 406923-91-9), which lacks the 6-amine entirely and presents a secondary amine for derivatization . Another close analog, 5-fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine (CAS 912846-56-1), places the amine group in a different electronic environment due to the meta relationship with the fluorine, which would result in different reactivity and binding properties . The target compound is therefore a specific and non-interchangeable building block for creating ortho-fluoroaniline-containing molecules.

Chemical Biology Building Block Regioisomer

7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine Applications


PNMT Inhibitor SAR Campaigns

Use 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine as a privileged scaffold for the design of selective phenylethanolamine N-methyltransferase (PNMT) inhibitors. As predicted by robust QSAR models, the 7-fluoro substituent is optimal for enhancing potency against PNMT while simultaneously reducing off-target affinity for the α2-adrenoceptor, a key selectivity challenge in the field [1]. The free 6-amine group provides a vector for introducing additional pharmacophores to further optimize potency, selectivity, and ADME properties [1].

¹⁸F-PET Tracer Development for Neuroimaging

Employ this compound as a precursor for the synthesis of novel fluorine-18 labeled positron emission tomography (PET) imaging agents. The presence of a stable fluorine atom on the THIQ core allows for subsequent isotopic labeling, enabling the non-invasive study of biological targets in the central nervous system [1]. The 6-amine provides a convenient attachment point for linker groups and targeting vectors, making it a versatile foundation for building imaging probes for targets such as tau protein aggregates or neuroinflammatory markers [1].

Ortho-Fluoroaniline Kinase Inhibitor Libraries

Utilize the unique ortho-fluoroaniline motif of 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine to construct focused libraries of potential kinase inhibitors. The tetrahydroisoquinoline core is a recognized pharmacophore in oncology, and the ortho-fluoroaniline moiety is a known hinge-binding element in several tyrosine kinase inhibitors [1]. This compound provides a specific and rigid scaffold for exploring this chemical space, which is not accessible via other fluoro-THIQ isomers lacking the 6-amine group or having it in a different regioisomeric configuration .

Chemical Biology Probes for Epigenetic & Enzyme Targets

Leverage the dual functionality of this building block to create chemical probes for investigating novel biological targets, such as JAK2 kinase or other enzymes where THIQ derivatives have shown activity [1]. The 6-amine can be derivatized with a variety of warheads (e.g., pyrimidines for JAK2 binding) while the fluorine atom serves as a valuable spectroscopic handle (¹⁹F NMR) for studying ligand-protein interactions or monitoring cellular uptake and metabolism [1].

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